- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934

Cas no 87-62-7 (2,6-Dimethylaniline)

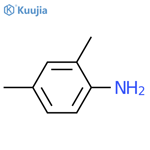

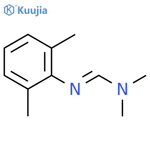

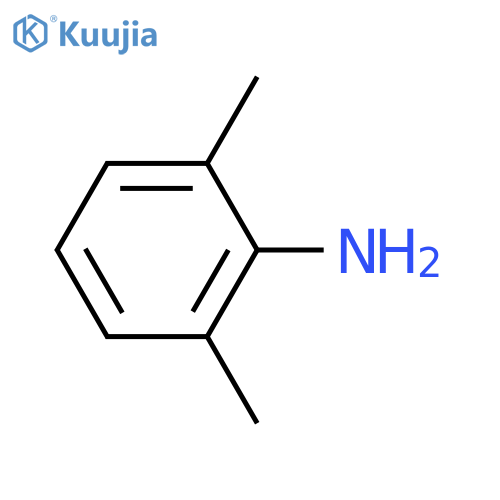

2,6-Dimethylaniline structure

상품 이름:2,6-Dimethylaniline

2,6-Dimethylaniline 화학적 및 물리적 성질

이름 및 식별자

-

- 2,6-Dimethylbenzenamine

- 2,6-Xylidine

- 2,6-Dimethylanilin

- 2,6-Dimethylaniline

- 2,6-Dimethylaniline (Lidocaine RCA)

- 1-amino-2,6-dimethybenzene

- 2,5-DIMETHOXYTOLUENE

- 2,6-dimethyl-aniline

- 2,6-dimethylbenzeneamine

- 2,6-Dimethylphenylamine

- 2,6-methylaniline

- 2-Amino-1,3-dimethylbenzene

- 2-Amino-1,3-xylene

- 2-Amino-m-xylene

- Benzenamine,2,6-dimethyl

- o-Xylidine

- 1-Amino-2,6-dimethylbenzene

- Xylylamine

- 2,6-Dimethylbenzenamine (ACI)

- 2,6-Xylidine (8CI)

- 2,6-Dimethylaminobenzene

- 2,6-Xylylamine

- NSC 7098

- 2,6-Dimethylaniline,99%

-

- MDL: MFCD00007747

- 인치: 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3

- InChIKey: UFFBMTHBGFGIHF-UHFFFAOYSA-N

- 미소: NC1C(C)=CC=CC=1C

- BRN: 636332

계산된 속성

- 정밀분자량: 121.08900

- 동위원소 질량: 121.089149

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 80.6

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 토폴로지 분자 극성 표면적: 26

실험적 성질

- 색과 성상: 연한 노란색에서 주황색 액체[1]

- 밀도: 0.984 g/mL at 25 °C(lit.)

- 융해점: 10-12 °C (lit.)

- 비등점: 214 °C/739 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 195.8°f< br / >섭씨: 91°C< br / >

- 굴절률: n20/D 1.560(lit.)

- PH값: 12.5 (100g/l, H2O, 20℃)

- 용해도: 13g/l

- 수용성: 7.5 g/L (20 ºC)

- PSA: 26.02000

- LogP: 2.46680

- 민감성: 빛과 공기에 민감하다

- 머크: 14,10084

- 산도 계수(pKa): 3.89(at 25℃)

- 증기압: <0.01 mmHg ( 20 °C)

- 용해성: 물에 녹지 않고 에탄올과 에틸에테르에 녹는다.[9]

2,6-Dimethylaniline 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Warning

- 피해 선언: H302+H312+H332,H315,H335,H351,H411

- 경고성 성명: P261,P273,P280

- 위험물 운송번호:UN 1711 6.1/PG 2

- WGK 독일:2

- 위험 범주 코드: 20/21/22-37/38-40-51/53

- 보안 지침: S23-S25-S36/37-S61

- 포카표 F사이즈:8

- RTECS 번호:ZE9275000

-

위험물 표지:

- 폭발 한계치(explosive limit):1.3-6.9%(V)

- 패키지 그룹:II

- TSCA:Yes

- 보안 용어:6.1

- 포장 등급:II

- 위험 등급:6.1

- 저장 조건:room temp

- 위험 용어:R20/21/22; R37/38; R40; R51/53

2,6-Dimethylaniline 세관 데이터

- 세관 번호:29214910

- 세관 데이터:

?? ?? ??:

2921430090개요:

2921430090 톨루엔과 그 파생물과 그 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 용도, 증명서 및 원산지 번호 (예: 첨부된 원산지 증명서, 유럽 연합 원산지

요약:

HS: 2921430090 메티오닌 및 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

2,6-Dimethylaniline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB116158-500 g |

2,6-Dimethylaniline, 99%; . |

87-62-7 | 99% | 500g |

€80.50 | 2023-06-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0669-100ML |

2,6-Dimethylaniline |

87-62-7 | >99.0%(GC) | 100ml |

¥340.00 | 2024-04-15 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423829343-25ml |

2,6-Dimethylaniline |

87-62-7 | 99% | 25ml |

¥ 44.0 | 2024-07-20 | |

| Enamine | EN300-17976-2.5g |

2,6-dimethylaniline |

87-62-7 | 95% | 2.5g |

$25.0 | 2023-09-19 | |

| Life Chemicals | F2190-0466-5g |

2,6-Dimethylaniline |

87-62-7 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Key Organics Ltd | PS-3428-5MG |

2,6-Dimethylaniline |

87-62-7 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Oakwood | 033243-1L |

2,6-Dimethylaniline |

87-62-7 | 99% | 1l |

$110.00 | 2024-07-19 | |

| Life Chemicals | F2190-0466-2.5g |

2,6-Dimethylaniline |

87-62-7 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-25ml |

2,6-Dimethylaniline |

87-62-7 | 99% | 25ml |

¥42.90 | 2023-09-03 | |

| Apollo Scientific | OR11273-1Kg |

2,6-Dimethylaniline |

87-62-7 | 1kg |

£60.00 | 2025-03-06 |

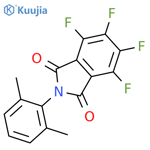

2,6-Dimethylaniline 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

참조

- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

합성회로 3

반응 조건

1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ; rt → 90 °C; 15 h, 90 °C

참조

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis

,

Organic Letters,

2021,

23(5),

1530-1534

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 24 h, -78 °C

참조

Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines

,

Angewandte Chemie,

2021,

60(14),

7669-7674

합성회로 5

반응 조건

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C

1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C

참조

A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines

,

Chemistry - A European Journal,

2010,

16(6),

1983-1991

합성회로 6

반응 조건

1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 14 h, 65 °C

참조

Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center

,

Angewandte Chemie,

2016,

55(42),

13335-13339

합성회로 7

반응 조건

1.1 Reagents: Potassium carbonate , Ammonia Catalysts: Copper , Graphene (oxide reduced) Solvents: Methanol , Water ; 13 h, 60 °C

참조

Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines

,

Journal of Molecular Catalysis A: Chemical,

2014,

383,

383-384

합성회로 8

반응 조건

1.1 Reagents: Iron , Bismuth trichloride Solvents: Ethanol , Water ; 3.0 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

참조

Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH

,

Chinese Journal of Chemistry,

2006,

24(6),

825-826

합성회로 9

반응 조건

1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Palladium diacetate , 2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ; 5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C

참조

A general palladium-catalyzed amination of aryl halides with ammonia

,

Chemistry - A European Journal,

2009,

15(18),

4528-4533

합성회로 10

반응 조건

1.1 Reagents: Ammonium hydroxide , Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol , Water ; 12 h, rt

참조

Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature

,

Angewandte Chemie,

2009,

48(6),

1114-1116

합성회로 11

합성회로 12

반응 조건

1.1 Solvents: Diethyl ether

참조

Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives

,

Journal of Physical Organic Chemistry,

1992,

5(3),

155-9

합성회로 13

반응 조건

1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K

참조

Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane

,

Dalton Transactions,

2019,

48(47),

17499-17506

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Zinc , Bismuth trichloride Solvents: Ethanol , Water ; rt; 2.5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

참조

Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH

,

Chinese Chemical Letters,

2003,

14(8),

773-775

합성회로 16

반응 조건

1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , SL-J009-1 Solvents: 1,4-Dioxane ; 15 h, 80 °C

참조

Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines

,

Journal of the American Chemical Society,

2009,

131(31),

11049-11061

합성회로 17

반응 조건

1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ; 12 h, 120 °C

참조

A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water

,

European Journal of Organic Chemistry,

2010,

(10),

1854-1857

합성회로 18

반응 조건

1.1 Reagents: O-Methylhydroxylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

참조

Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates

,

Journal of the American Chemical Society,

2012,

134(40),

16449-16451

합성회로 19

반응 조건

1.1 Reagents: Hydrochloric acid , Ammonia Solvents: Diethyl ether , Methanol ; 4 h, rt

1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt

참조

A photochemical dehydrogenative strategy for aniline synthesis

,

Nature (London,

2020,

584(7819),

75-81

합성회로 20

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 64 h, 70 psi, rt

참조

Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines

,

Journal of Organic Chemistry,

1999,

64(3),

991-997

합성회로 21

반응 조건

1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether , Water

참조

Electrophilic amination of carbanions, enolates, and their surrogates

,

Organic Reactions (Hoboken,

2008,

72,

1-366

합성회로 22

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 16 h, 140 °C

참조

Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond

,

Tetrahedron Letters,

2013,

54(24),

3167-3170

합성회로 23

반응 조건

1.1 Reagents: Sodium hydroxide , Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water

1.2 -

1.2 -

참조

Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones

,

Organometallics,

1988,

7(12),

2548-52

합성회로 24

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: 1,4-Dioxane ; 230 °C

참조

Highly selective amination of o- and p-alkyl phenols over Pd/Al2O3-BaO

,

Bulletin of the Korean Chemical Society,

2012,

33(2),

387-392

합성회로 25

반응 조건

1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene , Nitrogen

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

참조

Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide

,

Bulletin of the Chemical Society of Japan,

1985,

58(6),

1861-2

합성회로 26

합성회로 27

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C

1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C

참조

Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides

,

Chemistry - A European Journal,

2011,

17(35),

9599-9604

합성회로 28

반응 조건

1.1 Reagents: Sodium hydroxide , Ammonia , Water Catalysts: Copper sulfate pentahydrate Solvents: Water ; 4 h, rt

참조

Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia

,

Canadian Journal of Chemistry,

2010,

88(9),

964-968

합성회로 29

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 60 h, 70 psi, rt

참조

Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines

,

Journal of Organic Chemistry,

1999,

64(3),

991-997

합성회로 30

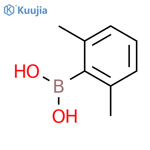

2,6-Dimethylaniline Raw materials

- 2-Chloro-m-xylene

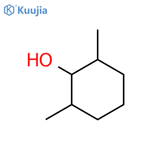

- 2,6-DIMETHYLCYCLOHEXANOL

- 2-azido-1,3-dimethylbenzene

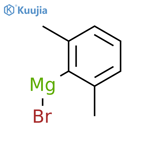

- Magnesium,bromo(2,6-dimethylphenyl)-

- N,2,6-Trimethylaniline

- 2,6-Dimethylcyclohexanone

- Methanimidamide,N'-(2,6-dimethylphenyl)-N,N-dimethyl-

- 2,6-Dimethylphenylboronic acid

- N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide

- Methanimidamide, N'-(2,6-dimethylphenyl)-N,N-bis(phenylmethyl)-

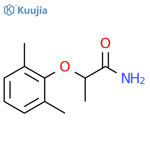

- 2-(2,6-dimethylphenoxy)propanamide

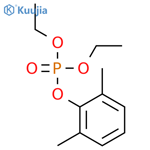

- PHOSPHORIC ACID, 2,6-DIMETHYLPHENYL DIETHYL ESTER

- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-4,5,6,7-tetrafluoro-

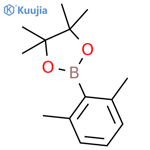

- 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

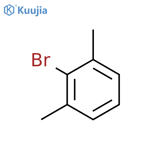

- 2-bromo-1,3-dimethylbenzene

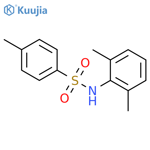

2,6-Dimethylaniline Preparation Products

2,6-Dimethylaniline 공급 업체

atkchemica

골드 회원

(CAS:87-62-7)2,6-Dimethylaniline

주문 번호:CL12944

인벤토리 상태:in Stock

재다:1g/5g/10g/100g

순결:95%+

마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:34

가격 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:87-62-7)2,6-Dimethylaniline

주문 번호:25546071

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:12

가격 ($):discuss personally

Shanghai Aoguang Biotechnology Co., Ltd

골드 회원

(CAS:87-62-7)2,6-dimethylaniline

주문 번호:AG099

인벤토리 상태:in Stock

재다:1KG;5KG;25KG

순결:99%

마지막으로 업데이트된 가격 정보:Tuesday, 3 June 2025 11:33

가격 ($):discuss personally

2,6-Dimethylaniline 관련 문헌

-

Damodara N. Kommi,Dinesh Kumar,Asit K. Chakraborti Green Chem. 2013 15 756

-

Rashidat O. Ayinla,Laurel L. Schafer Dalton Trans. 2011 40 7769

-

3. Synthesis of 4-allyl- and 4-benzyl-2,6-dimethylbromobenzene from 2,6-xylidineM. Elliott,N. F. Janes J. Chem. Soc. C 1967 1780

-

Damian E. Yerien,Al Postigo,Massimo Baroncini,Sebastián Barata-Vallejo Green Chem. 2021 23 8147

-

Shaoliang Kong,Kuifeng Song,Tongling Liang,Cun-Yue Guo,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2013 42 9176

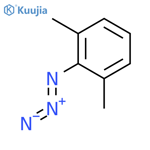

87-62-7 (2,6-Dimethylaniline) 관련 제품

- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

- 10546-24-4(3-Methylnaphthalen-2-amine)

- 6393-01-7(2,5-Dimethyl-1,4-phenylenediamine)

- 95-68-1(2,4-dimethylaniline)

- 362049-58-9(2,6-Diaminotoluene-d3)

- 3102-70-3(2,4,6-Trimethyl-1,3-benzenediamine)

- 194423-47-7(2-Toluidine-d9)

- 2109353-35-5(3-(2-bromo-3-fluorophenyl)propan-1-amine hydrochloride)

- 2137626-89-0(2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl-)

- 921794-05-0(4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide)

추천 공급업체

Jiangsu Xinsu New Materials Co., Ltd

(CAS:87-62-7)

순결:99%

재다:25KG,200KG,1000KG

가격 ($):문의

Suzhou Senfeida Chemical Co., Ltd

(CAS:87-62-7)2,6-Dimethylaniline

순결:99.9%

재다:200kg

가격 ($):문의